molecular formula C21H11Cl4N5 B3133904 3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 400075-14-1

3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No. B3133904
CAS RN: 400075-14-1
M. Wt: 475.2 g/mol
InChI Key: RTLPSKRAUAHBNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization reactions and functional group manipulations. Researchers have explored various synthetic routes, such as condensation reactions , cyclization of appropriate precursors , and functionalization of the triazole ring . Detailed synthetic protocols can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine reveals its planar quinazoline core , which is fused with a triazole ring . The chlorinated phenyl groups are strategically positioned, potentially influencing its biological activity. Computational studies and X-ray crystallography have provided insights into its 3D arrangement .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including substitution , oxidation , and reduction . Researchers have investigated its reactivity with different nucleophiles and electrophiles. Notably, the triazole ring can participate in click chemistry reactions, making it a versatile scaffold for further derivatization .

Scientific Research Applications

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as crucial raw materials for the fine organic synthesis industry. These compounds are extensively used in producing agricultural products, pharmaceuticals, dyes, and high-energy materials, alongside anti-corrosion additives. Their versatility extends to the creation of heat-resistant polymers, fluorescent products, and ionic liquids, showcasing a wide range of industrial applications. The significant role of amino-1,2,4-triazoles in agriculture is highlighted by their use in manufacturing various insecticides, fungicides, and plant growth regulators. Additionally, in the medical field, these compounds are fundamental in producing drugs with antimicrobial and cardioprotective effects (Nazarov et al., 2021).

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives constitute an important class of compounds with over 200 naturally occurring alkaloids. These structures have found extensive applications in medicinal chemistry, primarily due to their antibacterial activities against various pathogens. The exploration of quinazoline derivatives has led to the synthesis of novel compounds with potential therapeutic uses, addressing the challenge of antibiotic resistance (Tiwary et al., 2016).

Triazole Derivatives' Biological Features

The synthesis of biologically active substances from 1,2,4-triazoles showcases a promising direction in scientific research. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The versatility of 1,2,4-triazoles in chemical modeling and their derivatives' use underscores their significance in developing new pharmaceuticals and agricultural products (Ohloblina, 2022).

Optoelectronic Applications of Quinazolines

Quinazolines are extensively researched for their applications in electronic devices due to their luminescent properties. Their integration into π-extended conjugated systems has been valuable in creating novel optoelectronic materials. These applications include fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials and colorimetric pH sensors. The diverse applications of quinazolines in optoelectronics highlight their importance beyond medicinal chemistry (Lipunova et al., 2018).

properties

IUPAC Name

3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl4N5/c22-11-5-7-13(16(24)9-11)19-28-29-20-14-3-1-2-4-18(14)27-21(30(19)20)26-12-6-8-15(23)17(25)10-12/h1-10H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPSKRAUAHBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)NC4=CC(=C(C=C4)Cl)Cl)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

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